(1-Butyl-2-phenyl-1H-benzimidazol-5-yl)acetic acid
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Overview
Description
2-(1-Butyl-2-phenyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-2-phenyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the formation of the benzimidazole core followed by functionalization at specific positions. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent alkylation and acylation reactions introduce the butyl and phenyl groups, respectively.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-2-phenyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1-Butyl-2-phenyl-1H-benzo[d]imidazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(1-Butyl-2-phenyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-phenylbenzimidazole: Similar structure but lacks the acetic acid moiety.
2-Phenylbenzimidazole: Lacks the butyl group and acetic acid moiety.
Benzimidazole: The parent compound without any substituents.
Uniqueness
2-(1-Butyl-2-phenyl-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to the presence of both the butyl and phenyl groups, as well as the acetic acid moiety
Properties
CAS No. |
62467-88-3 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1-butyl-2-phenylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-11-21-17-10-9-14(13-18(22)23)12-16(17)20-19(21)15-7-5-4-6-8-15/h4-10,12H,2-3,11,13H2,1H3,(H,22,23) |
InChI Key |
GZMGXCRWQWDAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)CC(=O)O)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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